molecular formula C19H24N4O B264106 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide

カタログ番号 B264106
分子量: 324.4 g/mol
InChIキー: NPQLSMFUAVCGQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrazoloquinolines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 has been linked to the suppression of cancer cell growth and the modulation of immune responses in inflammatory diseases.

作用機序

The mechanism of action of 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide involves the inhibition of protein kinase CK2 by binding to its ATP-binding site. The compound has been shown to have high selectivity towards CK2 and does not inhibit other kinases. The inhibition of CK2 leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to modulate immune responses in inflammatory diseases by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to improve cognitive function in animal models of neurological disorders.

実験室実験の利点と制限

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide has several advantages for lab experiments. The compound has high selectivity towards CK2 and does not inhibit other kinases, making it a valuable tool for studying CK2-mediated cellular processes. Additionally, the compound has been shown to have low toxicity in preclinical studies, making it a safe compound for in vitro and in vivo experiments. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

将来の方向性

There are several future directions for the study of 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide. One direction is the further optimization of the synthesis method to obtain higher yields and purity of the compound. Another direction is the study of the compound in combination with other drugs for its potential synergistic effects in cancer therapy. Additionally, the compound could be studied in animal models of other diseases such as diabetes and cardiovascular diseases to explore its potential therapeutic applications. Finally, the compound could be used as a lead compound for the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties.
Conclusion:
In conclusion, 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of this compound in various diseases.

合成法

The synthesis of 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide involves the reaction of 2-methylpropylhydrazine with 3-methyl-4-nitroquinoline-2(1H)-one, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 4-bromo-1-butanol to form the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

特性

分子式

C19H24N4O

分子量

324.4 g/mol

IUPAC名

3-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide

InChI

InChI=1S/C19H24N4O/c1-12(2)9-17(24)21-18-15-10-14-7-5-6-8-16(14)20-19(15)23(22-18)11-13(3)4/h5-8,10,12-13H,9,11H2,1-4H3,(H,21,22,24)

InChIキー

NPQLSMFUAVCGQY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C

正規SMILES

CC(C)CC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。